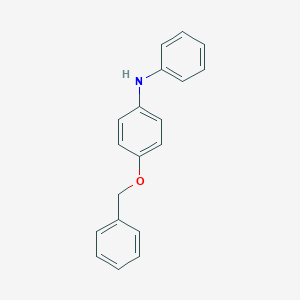

4-(benzyloxy)-N-phenylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-3-7-16(8-4-1)15-21-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-14,20H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNPCSKARBTURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304473 | |

| Record name | 4-(benzyloxy)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60709-95-7 | |

| Record name | NSC165865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzyloxy)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(Benzyloxy)-N-phenylaniline: A Comprehensive Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(benzyloxy)-N-phenylaniline, a valuable scaffold in medicinal chemistry, starting from the readily available 4-nitrophenol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and critical safety considerations.

Introduction

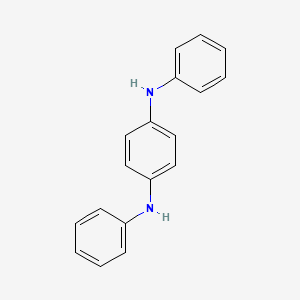

Diarylamine moieties are privileged structures in a vast array of biologically active molecules and functional materials. Their synthesis is a cornerstone of modern medicinal chemistry. This guide delineates a robust and efficient three-step synthesis of this compound. The chosen synthetic strategy involves:

-

Protection of the phenolic hydroxyl group of 4-nitrophenol as a benzyl ether via the Williamson ether synthesis. This initial step prevents unwanted side reactions in subsequent transformations.

-

Reduction of the nitro group to an aniline, a critical transformation to enable the final C-N bond formation.

-

N-arylation of the resulting aniline with a phenyl group donor, employing the powerful palladium-catalyzed Buchwald-Hartwig amination. An alternative approach using the Ullmann condensation is also discussed.

This guide emphasizes not only the "how" but also the "why" behind each procedural step, providing the scientific rationale for the choice of reagents, catalysts, and reaction conditions.

Overall Synthetic Scheme

The synthesis of this compound from 4-nitrophenol is accomplished through the following three-step sequence:

Figure 1: Overall synthetic workflow for the preparation of this compound.

Step 1: Williamson Ether Synthesis of 4-(Benzyloxy)nitrobenzene

The initial step in this synthesis is the protection of the acidic phenolic proton of 4-nitrophenol as a benzyl ether. The Williamson ether synthesis is a classic and highly effective method for this transformation, proceeding via an SN2 mechanism.

Mechanism: The reaction is initiated by the deprotonation of 4-nitrophenol with a suitable base, typically a mild inorganic base like potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether.

Figure 2: Reaction scheme for the Williamson ether synthesis of 4-(Benzyloxy)nitrobenzene.

Detailed Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Nitrophenol | 139.11 | 50 | 6.95 g |

| Benzyl bromide | 171.04 | 55 | 6.5 mL |

| Potassium carbonate (anhydrous) | 138.21 | 100 | 13.82 g |

| Acetonitrile (anhydrous) | 41.05 | - | 250 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (6.95 g, 50 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).

-

Add 250 mL of anhydrous acetonitrile to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add benzyl bromide (6.5 mL, 55 mmol) to the reaction mixture using a dropping funnel.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid salts and wash them with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals of 4-(benzyloxy)nitrobenzene.

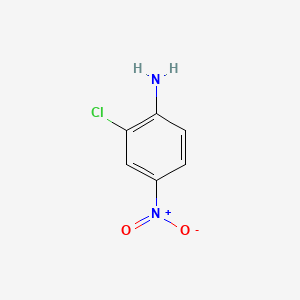

Step 2: Reduction of 4-(Benzyloxy)nitrobenzene to 4-(Benzyloxy)aniline

The reduction of the aromatic nitro group to an amine is a pivotal step. A variety of reducing agents can accomplish this transformation; however, stannous chloride (tin(II) chloride) in an acidic medium is a reliable and high-yielding method that is tolerant of the benzyl ether protecting group.

Mechanism: The reduction of a nitro group with SnCl₂ in the presence of a strong acid like HCl is a complex process involving a series of single electron transfers from Sn(II) to the nitro group, with protonation of the oxygen atoms leading to the eventual elimination of water and formation of the amine.

Detailed Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-(Benzyloxy)nitrobenzene | 229.24 | 40 | 9.17 g |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 160 | 36.1 g |

| Ethanol (95%) | 46.07 | - | 200 mL |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | As required |

| Sodium hydroxide (NaOH) solution (10 M) | 40.00 | - | As required |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 4-(benzyloxy)nitrobenzene (9.17 g, 40 mmol) in 200 mL of 95% ethanol.

-

To this solution, add stannous chloride dihydrate (36.1 g, 160 mmol).

-

Heat the mixture to reflux and then cautiously add concentrated hydrochloric acid dropwise until a clear solution is obtained.

-

Continue refluxing for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate tin salts.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-(benzyloxy)aniline can be purified by column chromatography on silica gel.

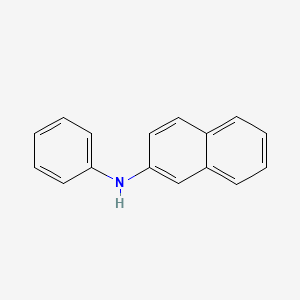

Step 3: N-Arylation via Buchwald-Hartwig Amination

The final step is the formation of the C-N bond between 4-(benzyloxy)aniline and a phenyl group. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is highly efficient for this purpose.[1]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.[1]

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-(Benzyloxy)aniline | 199.25 | 10 | 1.99 g |

| Bromobenzene | 157.01 | 12 | 1.2 mL |

| Palladium(II) acetate [Pd(OAc)₂] | 224.50 | 0.1 | 22.5 mg |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.2 | 95.3 mg |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 14 | 1.35 g |

| Toluene (anhydrous) | 92.14 | - | 50 mL |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(benzyloxy)aniline (1.99 g, 10 mmol), sodium tert-butoxide (1.35 g, 14 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and XPhos (95.3 mg, 0.2 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene (50 mL) via syringe, followed by bromobenzene (1.2 mL, 12 mmol).

-

Heat the reaction mixture to 100-110°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Alternative N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, modern ligand-accelerated protocols have improved its scope and mildness.[2]

Brief Protocol: A mixture of 4-(benzyloxy)aniline, an aryl iodide (e.g., iodobenzene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO) is heated to afford the diarylamine.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl rings and the benzylic methylene protons.

-

¹³C NMR: The carbon NMR will show distinct signals for all the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₉H₁₇NO, MW: 275.35 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-O-C stretch of the ether, and C=C stretching of the aromatic rings.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled.[3] May cause damage to organs through prolonged or repeated exposure.[3]

-

Benzyl bromide: Lachrymator and corrosive.[4] Causes skin and eye irritation.[4]

-

Stannous chloride: Corrosive and can cause burns to the skin and eyes.[5]

-

Palladium catalysts and phosphine ligands: Often air-sensitive and should be handled under an inert atmosphere. They can be toxic and should be handled with care.

-

Sodium tert-butoxide: A strong, corrosive base. Handle with care to avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed and reliable synthetic route to this compound from 4-nitrophenol. The described protocols, based on well-established and robust chemical transformations, are suitable for laboratory-scale synthesis and can be optimized for larger-scale production. The inclusion of mechanistic insights and safety information aims to equip researchers with the necessary knowledge for the safe and efficient execution of this synthesis, facilitating the development of novel diarylamine-containing molecules for pharmaceutical and other applications.

References

-

A Different Approach to Anilines - GalChimia. (2020). Retrieved from [Link]

-

4-Benzyloxyaniline. PubChem. (n.d.). Retrieved from [Link]

-

What is the best reagent system for N,N-di arylation of aniline with bulky substrates? ResearchGate. (2013). Retrieved from [Link]

-

Hazardous Substance Fact Sheet: Stannous Chloride. New Jersey Department of Health. (n.d.). Retrieved from [Link]

-

Synthetic Methods for Primary Anilines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. (2024). Retrieved from [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.). Retrieved from [Link]

-

Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Electronic Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. (2024). Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

-

Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. PMC. (n.d.). Retrieved from [Link]

-

Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. (n.d.). Retrieved from [Link]

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]

-

The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.). Retrieved from [Link]

-

Ullmann Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Health and Safety of 4-(Benzyloxy)-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 4-(benzyloxy)-N-phenylaniline, a compound often utilized as a building block in biochemical synthesis.[1] As a Senior Application Scientist, this document is intended to equip researchers and laboratory personnel with the necessary knowledge to handle this chemical safely and effectively, ensuring personal safety and maintaining the integrity of experimental work.

Chemical Identification and Properties

This compound is an organic compound with the molecular formula C₁₉H₁₇NO.[2] It is also known by synonyms such as p-(Benzyloxy)diphenylamine. The hydrochloride salt of this compound is also commonly used and has the molecular formula C₁₃H₁₄ClNO.[1] It is crucial to distinguish between the free base and its salt forms, as their physicochemical and toxicological properties may differ.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇NO (free base) | [2] |

| Molecular Weight | 275.35 g/mol (free base) | [2] |

| CAS Number | 60709-95-7 (free base) | [2] |

| Molecular Formula (HCl salt) | C₁₃H₁₄ClNO | [1] |

| Molecular Weight (HCl salt) | 235.71 g/mol | [1] |

| CAS Number (HCl salt) | 51388-20-6 | [3] |

| Appearance | Solid |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its hydrochloride salt are classified as hazardous. The primary hazards are related to skin and eye irritation, with the potential for allergic skin reactions.[2][4]

GHS Pictogram:

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers and should be strictly followed.[4][9] Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][9]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][9]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][9]

-

P501: Dispose of contents/container to an approved waste disposal plant.[9][12]

Toxicological Information

Key Toxicological Endpoints:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][5]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2][8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

At present, there is no available data to classify the substance for germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (repeated exposure).[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following procedures are recommended:

General Advice: Take off contaminated clothing immediately.[3] If you feel unwell, seek medical advice and show the safety data sheet to the doctor in attendance.[5]

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]

In Case of Skin Contact: Gently wash with plenty of soap and water.[5] If skin irritation or a rash occurs, get medical advice/attention.[8]

In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5][9] If eye irritation persists, get medical advice/attention.[5]

If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting. Call a doctor or poison control center immediately.[12]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's stability.

Handling:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.[3]

-

Use only in a well-ventilated area or under a fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side shields, and a lab coat.[10]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly closed, original container in a dry and well-ventilated place.[5][9]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Store at room temperature.[1]

Experimental Workflow for Safe Handling:

Caption: A logical workflow for the safe handling of this compound.

Fire and Explosion Hazard

While not classified as flammable, this substance is combustible. In case of a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be liberated.[7]

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[5]

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

Advice for Firefighters: Wear self-contained breathing apparatus and full protective gear.[3][11] Do not attempt to take action without suitable protective equipment.[5]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard:

Personal Precautions:

-

Evacuate unnecessary personnel.[5]

-

Avoid contact with the spilled material and avoid breathing dust.[3]

-

Ensure adequate ventilation.[8]

-

Wear appropriate personal protective equipment.[5]

Environmental Precautions:

Methods for Cleaning Up:

-

For small spills, sweep up or vacuum the material and place it in a suitable container for disposal.[5]

-

Avoid generating dust.[7]

-

Ventilate the affected area.[3]

Accidental Release Response Protocol:

Caption: Step-by-step protocol for responding to an accidental release.

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[3][7] Do not empty into drains.[3] Disposal should be in accordance with local, regional, and national regulations. Contaminated packaging should be handled in the same way as the substance itself.[3]

References

-

This compound - Matrix Scientific.

-

4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS CAS No - Loba Chemie.

-

Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride - Carl ROTH.

-

4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem - NIH.

-

4-(Benzyloxy)aniline hydrochloride - GoldBio.

-

Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride - Carl ROTH.

-

4-(Benzyloxy)aniline 98 51388-20-6 - Sigma-Aldrich.

-

4-BENZYLOXYANILINE - Safety Data Sheet - ChemicalBook.

-

SAFETY DATA SHEET - TCI Chemicals.

-

Material Safety Data Sheet.

-

4-(4-Aminophenoxy)-3-phenylaniline - AK Scientific, Inc.

-

SAFETY DATA SHEET - Fisher Scientific.

-

MATERIAL SAFETY DATA SHEETS (R)-(4-(BENZYLOXY)-3-(3-(DIISOPROPYLAMINO)-1- PHENYLPROPYL)PHENYL)METHANOL - Cleanchem Laboratories.

-

SAFETY DATA SHEET - Fisher Scientific.

-

51388-20-6|4-(Benzyloxy)aniline hydrochloride|BLD Pharm.

-

4-Benzyloxy-N-methylaniline , 97 , 1142-18-3 - CookeChem.

-

4-Benzyloxyaniline hydrochloride | C13H14ClNO | CID 2723831 - PubChem.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

39860-75-8|N-(4-(Benzyloxy)benzyl)aniline - BLDpharm.

-

Safety Data Sheet 4 . First Aid Measures - Qualitek.

-

4-Benzyloxy-N-methylaniline | CAS 1142-18-3 | SCBT - Santa Cruz Biotechnology.

Sources

- 1. goldbio.com [goldbio.com]

- 2. 60709-95-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. carlroth.com [carlroth.com]

- 4. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. 4-Benzyloxyaniline hydrochloride | C13H14ClNO | CID 2723831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

A Technical Guide to the Research Applications of Diphenylamine Derivatives

Preamble: The Enduring Versatility of the Diphenylamine Scaffold

First prepared in 1863, diphenylamine (DPA) has evolved from an early industrial chemical into a foundational scaffold of significant interest across a remarkable breadth of scientific disciplines.[1] Its deceptively simple structure—an amine bridge linking two phenyl rings—belies a rich chemical reactivity and steric flexibility that researchers have harnessed for applications ranging from industrial materials science to cutting-edge medicinal chemistry.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere catalog of uses. Instead, it aims to provide a deeper understanding of the core chemical principles that underpin the utility of DPA derivatives, explaining the causality behind their application and offering practical, validated methodologies for their synthesis and evaluation. We will explore how the fundamental properties of the DPA core—its antioxidant potential, redox activity, and capacity to serve as a privileged scaffold in medicinal chemistry—are leveraged to create molecules of immense practical and therapeutic value.

Industrial and Analytical Foundations: Harnessing Redox and Radical Scavenging

The earliest and most widespread applications of DPA and its derivatives are rooted in their fundamental redox chemistry. These applications provide a crucial context for understanding their more complex biological activities.

The Antioxidant Mechanism: A Controlled Radical Interruption

The primary industrial use of DPA derivatives is as antioxidants, particularly in lubricants, polymers, and rubber manufacturing, and as stabilizers in propellants.[2][4][5] The efficacy of DPA as an antioxidant is almost entirely attributable to the hydrogen atom on the secondary amine.

Causality of Action: In an oxidizing environment, hydrocarbon molecules can form highly reactive peroxyl radicals (ROO•) that initiate a damaging chain reaction.[4] The DPA molecule acts as a "chain-breaking" antioxidant. The N-H bond is relatively weak and can donate its hydrogen atom to the peroxyl radical, neutralizing it. This process creates a diphenylaminyl radical ( (C₆H₅)₂N• ), which is significantly more stable due to the delocalization of the unpaired electron across both aromatic rings. This stability prevents it from propagating the chain reaction, effectively terminating the oxidative cycle.[4]

Caption: DPA interrupts the oxidative cycle by donating a hydrogen atom to reactive peroxyl radicals.

Field Insight: It is critical for researchers to recognize that the antioxidant activity of DPA can be complex. In studies of lipid peroxidation, DPA has been shown to markedly inhibit the generation of thiobarbituric acid reactive substances (TBARS), a common marker of oxidative stress.[6] However, under the same conditions, it can paradoxically promote the formation of lipid hydroperoxides (LOOH).[6][7][8] This highlights a critical lesson: reliance on a single assay, such as TBARS, can be misleading. A multi-faceted approach, measuring different products of peroxidation, is essential for accurately characterizing the antioxidant or pro-oxidant effects of a DPA derivative in a given biological system.

Redox Indicators: Visualizing Chemical Change

Many DPA derivatives serve as reliable redox indicators, particularly in titrations involving oxidizing agents like dichromate or nitrate ions.[2] The most common derivative for this purpose is diphenylamine sulfonic acid, which has improved aqueous solubility over the parent compound.[2]

Mechanism of Indication: The function of DPA as a redox indicator relies on its oxidation to a highly colored species. In an acidic solution, DPA undergoes a two-step oxidation. The first, irreversible step forms colorless N,N'-diphenylbenzidine. This intermediate is then reversibly oxidized to diphenylbenzidine violet, a quinone-diimine structure, which has a deep blue-violet color in solution. The appearance of this color signals the endpoint of the titration.[9][10] This same principle is exploited in the classic diphenylamine test for nitrates, where the nitrate ion acts as the oxidant, producing the characteristic blue color.[2][9]

Medicinal Chemistry: The DPA Scaffold in Drug Discovery

The DPA scaffold is considered a "privileged structure" in medicinal chemistry. Its steric and electronic properties allow it to bind to a wide range of biological targets, and its synthetic tractability enables the creation of large libraries of derivatives for screening.

Anti-inflammatory Agents: From NSAIDs to Novel Macrocycles

The most famous DPA-based drug is Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Like other NSAIDs, its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins. The DPA core in these molecules correctly orients the substituted phenyl rings to fit within the active site of the COX enzymes.

More recently, research has expanded to complex macrocyclic DPA derivatives. These compounds have shown remarkable anti-inflammatory potency, in some cases exceeding that of established drugs like indomethacin.[11][12]

Quantitative Data: Anti-inflammatory Potency

| Compound | Type | ID₅₀ (μM per ear)[11][12] |

|---|---|---|

| Indomethacin | Reference NSAID | 0.24 |

| Celecoxib | Reference COX-2 Inhibitor | 0.91 |

| Macrocycle 5e | DPA Derivative | 0.18 |

This data demonstrates that novel DPA architectures can significantly enhance biological activity, making them a fertile ground for the development of new anti-inflammatory leads.

Anticancer Agents: Targeting Dysregulated Kinases

A rapidly growing area of DPA research is in oncology, particularly in the design of protein kinase inhibitors.[13][14][15] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The DPA scaffold is adept at fitting into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.

Mechanism of Kinase Inhibition: DPA derivatives are designed to mimic the purine ring of ATP. The N-H group can form critical hydrogen bonds with the "hinge region" of the kinase active site, a key interaction for potent inhibition. The two phenyl rings can be functionalized with various substituents to extend into other pockets of the active site, enhancing both potency and selectivity for the target kinase over others in the kinome.

-

EGFR Tyrosine Kinase: DPA hydrazones have been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overactive in breast and other cancers.[13]

-

CDK8: Diphenylamine and diphenylether derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 8 (CDK8), with some compounds showing potent effects on osteoblast differentiation, suggesting applications in osteoporosis and potentially bone-related cancers.[16]

-

FLT3/CDK2: A novel oxindole-based derivative incorporating a DPA-like structure was found to be a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2), both of which are implicated in leukemia and other cancers.[15]

Caption: DPA derivatives can act as competitive inhibitors, blocking the ATP binding site of kinases.

Antimicrobial and Anticonvulsant Applications

The DPA scaffold is also a promising starting point for developing other therapeutic agents.

-

Antimicrobial Activity: Numerous studies have demonstrated that synthetic DPA derivatives possess significant antibacterial and antifungal properties.[17][18] The presence of the diphenylamino moiety is considered key to this activity. Research has shown that substitutions on the phenyl rings, such as electron-releasing groups (e.g., methoxy, methyl), can enhance antibacterial effects.

-

Anticonvulsant Activity: The drug Retigabine is a DPA derivative that functions as a neuronal potassium channel opener, demonstrating the utility of the scaffold for developing agents that act on the central nervous system.

Experimental Protocols for the Researcher

To be a self-validating system, any synthetic or screening protocol must include steps for verification and comparison against standards. The following protocols are designed with this principle in mind.

Protocol: Synthesis of 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A Representative DPA Derivative)

This three-step protocol is adapted from methodologies reported for creating novel antimicrobial DPA derivatives.[18]

Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide

-

Dissolve diphenylamine (0.04 M) in 200 mL of toluene in a round-bottom flask equipped with a reflux condenser.

-

Slowly add chloroacetyl chloride (0.04 M) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Pour the hot mixture into a beaker containing crushed ice to precipitate the product.

-

Allow the mixture to stand overnight to ensure complete precipitation.

-

Filter the precipitate, wash thoroughly with cold water, and dry.

-

Validation: Recrystallize the crude product from ethanol. Determine the melting point and characterize by IR and NMR spectroscopy to confirm the structure and purity.

Step 2: Synthesis of 2-Hydrazino-N,N-diphenylacetamide

-

Dissolve the 2-chloro-N,N-diphenylacetamide (0.002 M) from Step 1 in 100 mL of methanol.

-

Add hydrazine hydrate (0.004 M) to the solution.

-

Reflux the mixture for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and store it in a refrigerator overnight.

-

Filter the resulting product and wash with a small amount of cold ethanol.

-

Validation: Recrystallize the product from ethanol. Obtain IR and ¹H NMR spectra to confirm the substitution of chlorine with the hydrazino group.

Step 3: Synthesis of the Final Hydrazone Derivative

-

Dissolve the 2-hydrazino-N,N-diphenylacetamide (from Step 2) in methanol.

-

Add an equimolar amount of benzaldehyde (or other desired aromatic aldehyde).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 6-8 hours.

-

Cool the solution to allow the final product to crystallize.

-

Filter the solid, wash with cold methanol, and dry.

-

Validation: Characterize the final compound using IR, ¹H NMR, and elemental analysis to confirm its structure and purity.[18]

Protocol: Screening for Antimicrobial Activity (Cup-Plate Method)

This is a standard and reliable method for initial screening of novel compounds for antibacterial or antifungal activity.[18]

-

Preparation: Prepare sterile nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

-

Inoculation: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) evenly over the surface of the agar plates.

-

Well Creation: Using a sterile cork borer, create uniform wells (e.g., 6 mm diameter) in the agar.

-

Sample Loading:

-

Test Wells: Add a defined volume (e.g., 100 µL) of the synthesized DPA derivative dissolved in a suitable solvent (e.g., DMSO) at a specific concentration into the wells.

-

Negative Control: Add the same volume of the solvent (DMSO) alone to one well. This is crucial to ensure the solvent itself has no antimicrobial activity.

-

Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at a known concentration to another well. This validates that the assay is working and provides a benchmark for activity.

-

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48-72 hours (for fungi).

-

Data Collection & Validation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. The activity of the test compound is validated by the absence of a zone around the negative control and the presence of a clear zone around the positive control. The potency is assessed by comparing the zone size to that of the positive control.

Conclusion and Future Perspectives

The diphenylamine scaffold continues to demonstrate its immense value in scientific research. From its origins as an industrial antioxidant, its derivatives are now at the forefront of medicinal chemistry research, providing promising leads for anti-inflammatory, anticancer, and antimicrobial agents. The future of DPA research likely lies in the continued rational design of more complex and selective derivatives. The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new DPA-based molecules that can address significant challenges in materials science and human health. The key to unlocking this potential will be a continued focus on understanding the fundamental structure-activity relationships that govern the diverse applications of this remarkable chemical entity.

References

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81–85. [Link]

-

Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate. [Link]

-

Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed. [Link]

-

Kuross, S. A., & Hebbel, R. P. (1993). Diphenylamine: an unusual antioxidant. PubMed. [Link]

-

Chávez-Riveros, A., et al. (2019). Synthesis of diphenylamine macrocycles and their anti-inflammatory effects. PubMed. [Link]

-

Kumar, A., & Mishra, A. K. (2018). Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Bentham Science. [Link]

-

Kumar, A., & Mishra, A. K. (2020). Synthesis, Toxicity Profile and Pharmacological Evaluation of Some New N,N-Diphenyl Amine Derivatives with Special Reference to Analgesic and Anti-inflammatory Activity. Bentham Science. [Link]

-

Gudimella, K. K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Center for Biotechnology Information. [Link]

-

Hosea Chem. (2024). What is the role of diphenylamine as a lubricant antioxidant?. Hosea Chem. [Link]

-

Chávez-Riveros, A., et al. (2019). Synthesis of diphenylamine macrocycles and their anti-inflammatory effect. ResearchGate. [Link]

-

Brainly.in. (2021). How does diphenylamine act as a redox indicator?. Brainly.in. [Link]

-

Gudimella, K. K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. [Link]

-

Aremu, A. J. (2024). Antioxidant and anticancer activity prediction of diphenylamine deriva. Chula Digital Collections. [Link]

-

Kuross, S. A., & Hebbel, R. P. (1993). (PDF) Diphenylamine: An unusual antioxidant. ResearchGate. [Link]

-

ResearchGate. (2022). (PDF) Derivatives of diphenylamine and benzothiadiazole in optoelectronic applications: a review. ResearchGate. [Link]

-

Ohta, Y., et al. (2022). Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition. PubMed. [Link]

- Google Patents. (n.d.). Substitute diphenylamine compounds use thereof as antitumor agents.

-

Kumar, A., & Mishra, A. K. (2020). Synthesis, Toxicity Profile and Pharmacological Evaluation of Some New N,N-Diphenyl Amine Derivatives with Special Reference to Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]

- Google Patents. (n.d.). Process for the preparation of diphenylamine and derivatives thereof.

-

IEEE Xplore. (2023). Density Functional Theory Investigation of Antioxidant Properties in Diphenylamine-Bridged Phenols with Diverse Ortho-Substitu. IEEE Xplore. [Link]

-

Drzyzga, O. (2003). Diphenylamine and derivatives in the environment: a review. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals. NCBI. [Link]

- Google Patents. (n.d.). The preparation method of diphenylamine derivative.

-

Drzyzga, O. (2003). Diphenylamine and derivatives in the environment: A review. ResearchGate. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). DIPHENYLAMINE (030) EXPLANATION. FAO. [Link]

-

ResearchGate. (n.d.). Properties of diphenylamine and diphenylbenzidine as oxidation-reduction indicators. ResearchGate. [Link]

-

ResearchGate. (2002). Derivatives of Diphenylamine as Oxidation-Reduction Indicators in Alkaline Solution. ResearchGate. [Link]

- Google Patents. (n.d.). Diphenyl-amine derivatives: uses, process of synthesis and pharmaceutical compositions.

-

ResearchGate. (n.d.). Important Role of Triphenylamine in Modulating the Antibacterial Performance Relationships of Antimicrobial Peptide Mimics by Alkyl Chain Engineering. ResearchGate. [Link]

-

MDPI. (2022). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. MDPI. [Link]

-

MDPI. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. MDPI. [Link]

Sources

- 1. Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review | Bentham Science [eurekaselect.com]

- 2. Diphenylamine - Wikipedia [en.wikipedia.org]

- 3. Diphenylamine and derivatives in the environment: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. role|diphenylamine|lubricant antioxidant-Hosea Chem [hoseachem.com]

- 5. The biodegradability of diphenylamine_Chemicalbook [chemicalbook.com]

- 6. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. brainly.in [brainly.in]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of diphenylamine macrocycles and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Antioxidant and anticancer activity prediction of diphenylamine deriva" by Ayokanmi Joseph Aremu [digital.car.chula.ac.th]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the benzyloxy group's role in molecular structure

An In-depth Technical Guide on the Role of the Benzyloxy Group in Molecular Structure

Authored by Gemini, Senior Application Scientist

Preamble: The Enduring Utility of the Benzyloxy Group

In the intricate world of organic synthesis and drug development, the benzyloxy group (often abbreviated as Bn or OBn) stands as a cornerstone of molecular design. Its structure, a benzyl group (C₆H₅CH₂–) linked to an oxygen atom, imparts a unique combination of stability and reactivity that chemists have harnessed for decades.[1][2] This guide offers an in-depth exploration of the benzyloxy group, moving beyond a simple definition to provide researchers, scientists, and drug development professionals with a nuanced understanding of its strategic application. We will delve into its paramount role as a protecting group for hydroxyl functionalities, analyze its subtle but significant electronic and steric influences, and examine its direct incorporation as a key pharmacophoric element in medicinal chemistry.

Part 1: The Benzyloxy Group as a Strategic Protecting Group

The primary and most widespread application of the benzyloxy group is the temporary masking of hydroxyl groups.[3] In multi-step syntheses, it is often necessary to prevent a reactive alcohol from interfering with transformations occurring elsewhere in the molecule.[4] The benzyl ether serves this purpose admirably due to its ease of introduction, general stability across a wide range of reaction conditions, and, most importantly, the variety of mild methods available for its removal.[5][6]

Introduction of the Benzyl Ether (Benzylation)

The formation of a benzyl ether is a routine yet critical step in synthetic planning. The choice of method is dictated by the substrate's sensitivity to acidic or basic conditions and the need for selectivity.

The most common method is the Williamson Ether Synthesis , which involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with a benzyl halide like benzyl bromide.[7][8] The use of a strong base like sodium hydride (NaH) is effective, but for substrates requiring milder conditions, bases such as silver oxide (Ag₂O) can provide greater selectivity, for instance, in the monobenzylation of diols.[7] For acid-sensitive substrates, benzyl trichloroacetimidate can be employed under acidic conditions.[7]

| Method | Reagents | Conditions | Advantages | Limitations |

| Williamson Ether Synthesis | Alcohol, Base (e.g., NaH, KOH), Benzyl Halide (BnBr, BnCl) | Anhydrous solvent (e.g., THF, DMF) | High yield, common reagents | Requires strong base, not suitable for base-sensitive substrates |

| Acid-Catalyzed Benzylation | Alcohol, Benzyl Trichloroacetimidate, Triflic Acid (TfOH, cat.) | Aprotic solvent (e.g., CH₂Cl₂) | Mild conditions for base-sensitive substrates | Requires acidic conditions |

| Neutral Benzylation | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate | Warming in solvent | Neutral conditions, good for sensitive substrates | Reagent may not be as readily available |

Experimental Protocol: Benzylation of 4-Phenyl-1-butanol via Williamson Ether Synthesis

This protocol describes a standard, self-validating procedure for the protection of a primary alcohol.

Objective: To synthesize 1-(benzyloxy)-4-phenylbutane.

Materials:

-

4-phenyl-1-butanol (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Benzyl bromide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for TLC and chromatography)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon). 4-phenyl-1-butanol is dissolved in anhydrous THF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. The mixture is stirred at 0 °C for 30 minutes, allowing for complete formation of the sodium alkoxide.

-

Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C to neutralize the excess NaH.

-

Workup: The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, washed sequentially with water and brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Characterization: The purified fractions are combined, and the solvent is evaporated. The final product is characterized by ¹H and ¹³C NMR to confirm the structure and purity.

Caption: Primary reductive pathways for benzyl ether cleavage.

Orthogonal Protection Strategies

A key concept in complex synthesis is the ability to deprotect one hydroxyl group while leaving others intact. [5]The benzyl ether is an excellent component of such "orthogonal" strategies. For example, a molecule can be protected with both a benzyl ether and a silyl ether (e.g., TBDMS). The silyl ether can be selectively removed with a fluoride source (like TBAF), leaving the benzyl ether untouched. Subsequently, the benzyl ether can be removed by hydrogenolysis, which will not affect the newly revealed hydroxyl group. [5]This orthogonality provides chemists with precise control over the synthetic sequence.

Caption: Orthogonal deprotection of benzyl and silyl ethers.

Part 2: Electronic and Steric Influence in Molecular Scaffolds

Beyond its role as a passive shield, the benzyloxy group actively influences a molecule's properties through electronic and steric effects. [2][9]

-

Electronic Effects: The benzene ring of the benzyloxy group is electron-rich and can participate in π-π stacking interactions. [10]Furthermore, substituents on the para-position of the benzyl ring can modulate the reactivity of the molecule. For instance, an electron-donating p-methoxybenzyl (PMB) ether can increase the reactivity of a glycosyl donor compared to an electron-withdrawing p-cyanobenzyl ether. [11]This allows for fine-tuning of reactivity in complex systems.

-

Steric Effects: The benzyloxy group is sterically bulky. This bulk can direct the approach of reagents to a specific face of a molecule, a critical factor in stereoselective synthesis. [12]In medicinal chemistry, this steric hindrance can influence how a drug candidate fits into a protein's binding pocket. [2]

Part 3: The Benzyloxy Group in Drug Design and Medicinal Chemistry

The benzyloxy group is not just a synthetic tool; it is a common and important structural motif in many biologically active molecules. [13]

The Benzyloxy Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target. The benzyloxy group is a frequent component of pharmacophores. For example, in a series of chalcone derivatives designed as monoamine oxidase B (MAO-B) inhibitors, the presence and position of a benzyloxy group were found to be critical for potent inhibitory activity. [10]Specifically, a benzyloxy group at the para-position of one of the phenyl rings significantly enhanced MAO-B inhibition. [10][14]This suggests the benzyloxy moiety is involved in key binding interactions within the enzyme's active site, likely through hydrophobic and π-π stacking interactions.

Sources

- 1. Benzyl group - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of N-phenylaniline compounds

An In-Depth Technical Guide to the Discovery and History of N-Phenylaniline Compounds

Abstract

N-Phenylaniline, more commonly known as diphenylamine (DPA), is an aromatic amine that has carved a significant niche in the annals of organic chemistry and industrial applications. From its serendipitous discovery in the mid-19th century to its contemporary role as a crucial antioxidant, stabilizer, and synthetic precursor, the journey of N-phenylaniline is a compelling narrative of scientific inquiry and technological advancement. This guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and the expanding scope of applications for N-phenylaniline and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a technical examination of the causality behind experimental choices and the enduring relevance of this foundational molecule.

The Dawn of a Molecule: Discovery and Early Synthesis

The story of N-phenylaniline begins in the burgeoning field of organic chemistry in the 19th century, a period marked by the exploration of coal tar derivatives.[1][2][3][4]

Serendipitous Discovery

N-Phenylaniline was first identified in 1864 by the renowned German chemist August Wilhelm von Hofmann.[1][2][5] His investigation into the products from the dry distillation of aniline dyes—themselves a revolutionary class of compounds—led to the isolation of this new substance.[5] Hofmann's extensive research on aniline and its derivatives was instrumental in laying the foundation for the synthetic dye industry.[1][4][6]

The First Purposeful Synthesis

While Hofmann's discovery was a result of analyzing dye byproducts, the first intentional synthesis was achieved just two years later, in 1866, by a group of French chemists.[5] They developed a method involving the deamination of a mixture of aniline and its salts, marking a critical step from accidental observation to controlled chemical creation.[5]

This early period was characterized by high-temperature reactions in sealed vessels, a testament to the rudimentary but effective techniques of the time. The fundamental reaction, heating aniline with an acid catalyst, established the core principle for N-phenylaniline production for decades to come.

Foundational Synthesis Protocol: Aniline with Anilinium Chloride

One of the earliest and most straightforward methods for producing N-phenylaniline involves heating aniline with its own salt, aniline hydrochloride, which acts as an acid catalyst.[5][7]

Reaction: C₆H₅NH₂ + C₆H₅NH₃⁺Cl⁻ → (C₆H₅)₂NH + NH₄Cl[5]

Causality and Rationale: The use of aniline hydrochloride is a clever application of Le Châtelier's principle and acid catalysis. The anilinium ion (C₆H₅NH₃⁺) provides the acidic proton necessary to activate the aniline molecule for nucleophilic attack by another aniline molecule. Heating the mixture under pressure drives the reaction forward by facilitating the elimination of ammonia (NH₃), which is then trapped as ammonium chloride (NH₄Cl).[7] This prevents the reverse reaction and improves the overall yield. The absence of external, harsh mineral acids also simplified purification.

Step-by-Step Experimental Protocol:

-

1. Reactant Charging: An enamelled autoclave is charged with equimolar amounts of aniline and aniline hydrochloride.[7] Note: Contact with iron should be minimized as it can reduce the yield.[7]

-

2. Heating and Pressurization: The mixture is heated to approximately 230°C for 20-24 hours. The pressure in the autoclave will rise to about 6 atm.[7]

-

3. Water Removal: During the reaction, any water present is cautiously vented from the autoclave. This step is critical as the presence of water significantly hinders the reaction.[7]

-

4. Reaction Quenching and Neutralization: After cooling, the reaction mass is transferred to a basin with water and heated to 80°C. Dilute hydrochloric acid is added until the solution is just acidic to Congo Red paper to neutralize any remaining aniline.[7]

-

5. Product Isolation: Upon cooling, crude N-phenylaniline solidifies as a cake, which can be easily separated from the aqueous mother liquor.[7]

-

6. Purification: The crude product is washed with a dilute sodium carbonate solution and then purified via distillation, often with superheated steam, to yield a pale yellow, crystalline solid.[7]

Industrialization and the Evolution of Synthesis

The transition from a laboratory curiosity to an industrial chemical was driven by N-phenylaniline's utility as a dye intermediate, a stabilizer for smokeless powder explosives, and a potent antioxidant.[5][8] This demand spurred the development of more efficient, continuous, and cost-effective manufacturing processes.

Catalytic Vapor-Phase Deamination of Aniline

The modern industrial synthesis of N-phenylaniline is dominated by the catalytic thermal deamination of aniline in the vapor phase over a solid catalyst, typically activated alumina.[8][9][10]

Reaction: 2 C₆H₅NH₂ --(Catalyst, Heat)--> (C₆H₅)₂NH + NH₃[8]

Causality and Rationale: This method offers significant advantages over the batch-wise autoclave process. Running the reaction in the vapor phase allows for a continuous process with higher throughput. The solid catalyst provides a high surface area for the reaction to occur, increasing the reaction rate and allowing for lower operating pressures. The catalyst's specific properties, such as pore size and surface acidity, can be tuned to maximize the conversion of aniline and the selectivity towards N-phenylaniline, while minimizing the formation of byproducts like carbazole.

Caption: Industrial workflow for N-phenylaniline synthesis.

Key Parameters in Industrial Synthesis

The efficiency of the vapor-phase process is highly dependent on several critical parameters.

| Parameter | Typical Range | Rationale and Impact on Process |

| Temperature | 380°C - 475°C | Balances reaction rate and catalyst lifespan. Temperatures below 450°C can lead to poor conversion, while excessively high temperatures can promote byproduct formation and catalyst degradation.[9] |

| Catalyst | Activated Alumina | Provides a high surface area for the reaction. Catalyst performance is crucial for yield and selectivity. |

| Catalyst Pore Size | 120 - 200 Å | A significant volume of pores in this range has been shown to increase conversion efficiency compared to catalysts with smaller pores.[9] |

| Catalyst Sulfur Content | < 0.02 wt% (as SO₄) | Low sulfur content is critical for higher efficiency. High sulfur content in conventional catalysts can be detrimental to the process.[9] |

| Pressure | 50 - 150 psi | Sufficient pressure is maintained to keep the reactants in the desired phase and control residence time in the reactor. |

A History of Applications: From Reagent to Active Principle

The utility of N-phenylaniline has expanded dramatically since its discovery, reflecting major trends in analytical chemistry, materials science, and pharmacology.

Caption: Timeline of key developments for N-phenylaniline.

Early Analytical Roles

Before its large-scale industrial use, N-phenylaniline was valued as a sensitive analytical reagent.

-

Nitrate/Nitrite Detection: In 1872, it was discovered that N-phenylaniline produces a deep blue color in the presence of oxidizing agents like nitrous acid.[5] This reaction became the basis for the "diphenylamine test," a common qualitative test for nitrates and nitrites in substances like drinking water and sulfuric acid.[5]

-

DNA Detection: In 1924, Zacharias Dische found that N-phenylaniline could be used to detect DNA.[5] The Dische diphenylamine test relies on the acid-catalyzed conversion of deoxyribose to a molecule that reacts with diphenylamine to form a blue compound, allowing for the colorimetric estimation of DNA concentration.

The Antioxidant Revolution

The primary modern use of N-phenylaniline and its derivatives is as antioxidants.[5] They are widely employed to prevent oxidative degradation in rubber, plastics, oils, and even as a post-harvest treatment for fruits to prevent scald.[5][8][11]

Mechanism of Antioxidant Action: The antioxidant activity of N-phenylaniline stems from the ability of the amine (N-H) group to donate a hydrogen atom to terminate the chain reactions initiated by free radicals (R•).[12][13] This process converts the highly reactive free radical into a stable molecule and generates a less reactive diphenylaminyl radical, which does not propagate the chain reaction.

Caption: Radical scavenging mechanism of N-phenylaniline.

Role in the Dye and Polymer Industries

Aniline and its derivatives are foundational to the synthetic dye industry.[3][14][15] N-Phenylaniline is used as an intermediate in the synthesis of various dyes, including several azo dyes like Metanil Yellow.[5][8] It also functions as a dye mordant, a substance that helps fix dyes to fabrics.[5] In polymer science, aniline-based compounds are vital for producing high-performance polymers, and N-phenylaniline derivatives are explored for creating novel polymers with unique electronic properties, such as poly[N,N-(phenylamino)disulfides].[15][16]

Emergence in Medicinal Chemistry

The N-phenylaniline scaffold is a common structural motif in pharmacologically active molecules.[17][18]

-

Precursor to Pharmaceuticals: It serves as a key starting material for synthesizing more complex heterocyclic structures. For example, cyclization with sulfur yields phenothiazine, the parent compound of a class of drugs used as antipsychotics and antihistamines.[5][8]

-

NSAIDs and Antihyperglycemic Agents: The diphenylamine structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[17] Furthermore, research has shown that N-phenylaniline hydrochloride exhibits antihyperglycemic properties, capable of lowering blood sugar levels.[17] Its mechanism of action in some contexts involves the uncoupling of oxidative phosphorylation in mitochondria, which leads to a decrease in cellular ATP levels.[17]

Conclusion and Future Outlook

From its discovery in the residue of 19th-century dye production to its current status as a multi-tonnage industrial chemical, N-phenylaniline exemplifies the journey of a molecule from laboratory to indispensable commodity. Its history is intertwined with major advancements in chemical synthesis, materials science, and pharmacology. The foundational chemistry of N-phenylaniline continues to provide a versatile platform for innovation. Future research will likely focus on developing novel derivatives with enhanced antioxidant capabilities, creating advanced polymers with tailored electronic properties, and exploring its scaffold for the design of new therapeutic agents. The enduring legacy of N-phenylaniline lies in its simple yet remarkably versatile structure, ensuring its relevance for the next generation of scientists and researchers.

References

- Wikipedia. Diphenylamine.

- Sciencemadness Wiki. (2023-08-24). Diphenylamine.

- Google Patents. US4814504A - Process for the production of diphenylamine.

- Google Patents.

- MedChemExpress. Diphenylamine hydrochloride (N-Phenylaniline hydrochloride).

- Yufeng. (2024-09-20).

- Echemi. (2024-02-05).

- CORE. (2013-09-07). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.

- PrepChem.com.

- Wikipedia. August Wilhelm von Hofmann.

- Grokipedia. August Wilhelm von Hofmann.

- Pysanky.info. Aniline Dyes.

- Britannica. (2025-12-12). August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry.

- Taylor & Francis. Diphenylamine – Knowledge and References.

- ResearchGate. (2025-10-09). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.

- Benchchem.

- Benchchem. An In-Depth Technical Guide to 4-Heptyl-N-phenylaniline.

- Britannica. Aniline dye | chemical compound.

- Fashion History Timeline. (2019-08-09). aniline dyes.

- Science Museum. (2019-04-09). The colourful chemistry of artificial dyes.

- Der Pharma Chemica. (2023-12-15). Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3- (substituted phenyl) -.

- PubChem. Diphenylamine | C6H5NHC6H5 | CID 11487.

- PMC - NIH. (2021-11-12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.

- PMC - PubMed Central. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems.

Sources

- 1. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Aniline Dyes [pysanky.info]

- 4. britannica.com [britannica.com]

- 5. Diphenylamine - Wikipedia [en.wikipedia.org]

- 6. Aniline dye | chemical compound | Britannica [britannica.com]

- 7. prepchem.com [prepchem.com]

- 8. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]

- 9. US4814504A - Process for the production of diphenylamine - Google Patents [patents.google.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 15. echemi.com [echemi.com]

- 16. Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

theoretical calculations of 4-(benzyloxy)-N-phenylaniline's electronic structure

An In-Depth Technical Guide to the Theoretical Calculation of 4-(benzyloxy)-N-phenylaniline's Electronic Structure

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a diarylamine derivative of significant interest due to its structural motifs—the diphenylamine core and the benzyloxy substituent—which are prevalent in functional materials and pharmacologically active compounds. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential applications in fields ranging from organic electronics to drug development. This guide provides a comprehensive, field-proven methodology for the theoretical investigation of its electronic properties using Density Functional Theory (DFT). We will detail the causality behind each computational choice, from software and model selection to the specific analyses performed, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The core of this compound is the N-phenylaniline (diphenylamine) scaffold. Diphenylamine and its derivatives are widely recognized for their antioxidant properties, acting as radical scavengers, and are used as stabilizers in industrial applications.[1][2] The addition of a benzyloxy group introduces a flexible ether linkage and extends the conjugated system, which can significantly modulate the molecule's electronic characteristics, solubility, and steric profile.

A theoretical approach to studying this molecule offers a powerful, cost-effective alternative to purely experimental methods. By employing quantum chemical calculations, we can gain deep insights into:

-

Molecular Geometry: The stable three-dimensional conformation, which dictates intermolecular interactions.

-

Electron Distribution: The location of electron-rich and electron-deficient regions, which are key to predicting chemical reactivity.

-

Frontier Molecular Orbitals (HOMO/LUMO): The orbitals governing electronic transitions, conductivity, and charge-transfer properties.[3][4]

-

Spectroscopic Properties: Predicting vibrational frequencies (IR/Raman) to aid in experimental characterization.

This guide will focus on Density Functional Theory (DFT), a robust and widely adopted method that provides an excellent balance of computational cost and accuracy for molecules of this size and complexity.[3][5][6]

The Theoretical Core: Selecting the Right Computational Tools

The foundation of any reliable computational study is the selection of an appropriate theoretical method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the system and the properties of interest.

Why Density Functional Theory (DFT)?

For organic molecules like this compound, DFT is the method of choice. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it highly efficient for systems with dozens of atoms. Its accuracy in predicting geometries, vibrational frequencies, and electronic properties has been extensively validated.[6][7]

Choosing the Functional and Basis Set: A Justified Approach

-

The B3LYP Functional: We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic behavior in conjugated systems and mitigating the self-interaction error common in pure DFT functionals.[3][8][9][10] It has a long and successful track record for calculations on aromatic amines and related structures.[6][11][12]

-

The 6-311G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set offers a good compromise between accuracy and computational demand.

-

6-311G: This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.

-

(d,p): These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). These functions are essential for describing the anisotropic (non-spherical) nature of electron density in chemical bonds and are critical for accurately modeling the geometry and properties of non-linear molecules like ours.[3][7]

-

Experimental Protocols: A Step-by-Step Computational Workflow

This section details the complete, self-validating protocol for calculating the electronic structure of this compound. The workflow is designed to be executed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

Protocol 1: Molecular Geometry Optimization

Objective: To find the most stable 3D conformation of the molecule, corresponding to a minimum on the potential energy surface.

Methodology:

-

Initial Structure Construction:

-

Using a molecular builder (e.g., GaussView, Avogadro, ChemDraw), construct the 2D structure of this compound.

-

Convert the 2D structure to 3D, allowing the software's built-in force field to generate a reasonable starting geometry. Manually inspect bond lengths and angles to ensure they are chemically sensible.

-

-

Geometry Optimization Calculation:

-

Set up the calculation using the chosen level of theory: B3LYP/6-311G(d,p) .

-

Specify the task as "Optimization" (Opt).

-

Run the calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the system.

-

Validation: The optimization is successful when the forces on all atoms and the displacement at each step fall below the software's default convergence criteria.

-

-

Vibrational Frequency Analysis:

-

Set up a subsequent calculation on the optimized geometry from the previous step.

-

Use the same level of theory: B3LYP/6-311G(d,p) .

-

Specify the task as "Frequency" (Freq).

-

Validation: A true energy minimum is confirmed if the frequency calculation yields zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring further geometry searching.

-

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Objective: To calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and determine the HOMO-LUMO energy gap.

Methodology:

-

Input Geometry: Use the validated, optimized geometry from Protocol 1.

-

Calculation: The HOMO and LUMO energies are standard outputs of the optimization or frequency calculation. No new calculation is required, but you may need to specify the generation of checkpoint (.chk) or wavefunction (.wfx) files for visualization.

-

Data Extraction: From the output file, extract the energies of the HOMO and LUMO (typically given in Hartrees or eV).

-

Energy Gap Calculation: Calculate the HOMO-LUMO gap (ΔE) using the formula: ΔE = ELUMO - EHOMO

-

Visualization: Use visualization software (e.g., GaussView, VMD, Chemcraft) to load the checkpoint file and generate isosurface plots of the HOMO and LUMO. This visually represents where the electrons are most likely to be donated from (HOMO) and accepted into (LUMO).

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attack.

Methodology:

-

Input Geometry: Use the validated, optimized geometry.

-

Calculation: Set up a single-point energy calculation using the B3LYP/6-311G(d,p) level of theory. Request that the molecular electrostatic potential be calculated and saved.

-

Visualization: Use visualization software to map the calculated MEP onto the molecule's electron density surface.

Data Presentation and Interpretation

The data generated from these protocols should be organized for clarity and comparative analysis.

Key Electronic Structure Parameters

| Parameter | Symbol | Definition & Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron (ionization potential). Higher values indicate easier electron donation. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron (electron affinity). Lower values indicate easier electron acceptance. |

| HOMO-LUMO Gap | ΔE | Energy difference between LUMO and HOMO. A small gap suggests high chemical reactivity and lower energy required for electronic excitation.[3][10] |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. A non-zero value indicates an asymmetric charge distribution. |

Interpreting the Results

-